3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Medicinal chemistry Structure-activity relationship Oxadiazole scaffold design

Medicinal chemistry programs targeting mitochondrial transcription often suffer from lead-like scaffolds with excessive lipophilicity, causing aggregation and off-target artifacts. This 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol (CAS 1239755-03-3) directly addresses this limitation. - Low computed lipophilicity (XLogP3-AA=0.7) predicts superior solubility for cell-based assay development versus lipophilic aryl analogs. - Cyclopropyl substituent provides a metabolically stable, compact reference point for POLRMT inhibitor SAR exploration, supported by patent family WO2025096660A1. - Commercially available at 95% purity with established synthetic accessibility, enabling rapid hit expansion without in-house route scouting delays.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 1239755-03-3
Cat. No. B2607476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol
CAS1239755-03-3
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3=CC=CNC3=O
InChIInChI=1S/C10H9N3O2/c14-9-7(2-1-5-11-9)10-12-8(13-15-10)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,14)
InChIKeyPLOOBJOLLNYFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Sourcing Profile


3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol (CAS 1239755-03-3) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a cyclopropyl substituent at the oxadiazole 3-position and a pyridin-2-ol moiety linked at the oxadiazole 5-position [1]. Its molecular formula is C10H9N3O2 with a molecular weight of 203.20 g/mol, and it is commercially available at a minimum purity specification of 95% . The compound exists under the IUPAC name 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one, reflecting its tautomeric character [1]. It is listed in PubChem (CID 135633759) and is supplied by research chemical vendors including AKSci for laboratory use .

1,2,4-Oxadiazole-pyridine scaffold for medicinal chemistry SAR programs
Cyclopropyl substituent provides distinct property profile vs aryl analogs
Commercially available at 95% minimum purity with active vendor stocking

Why Generic Substitution Is Not Advisable


The 1,2,4-oxadiazole-pyridine chemotype exhibits profound regioisomeric and substituent-dependent variation in biological target engagement and physicochemical properties [1]. For example, repositioning the oxadiazole linkage from the pyridine 3-position (target compound) to the 5-position (CAS 1239723-27-3) alters the spatial orientation of the hydrogen bond donor/acceptor network, which can critically impact binding to targets such as POLRMT, PD-1/PD-L1, or cannabinoid receptors as documented across multiple patent families [2]. Similarly, replacing the cyclopropyl group with aryl substituents (e.g., 3-(2-fluorophenyl) analogs) introduces lipophilicity shifts and conformational restrictions that are not interchangeable with the compact, electron-rich cyclopropyl motif . These structural differences preclude simple generic substitution, as even closely related positional isomers may exhibit divergent activity profiles, metabolic stability, or synthetic tractability. Consequently, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Regioisomeric mismatch

5-position oxadiazole isomer (CAS 1239723-27-3) alters H-bond spatial orientation, potentially diverging in target recognition.

Substituent-dependent lipophilicity

Replacing cyclopropyl with aryl groups (e.g., 2-fluorophenyl) significantly increases computed LogP, affecting solubility and ADME profile.

Supply continuity risk

The 5-position isomer has been reported as discontinued at certain vendors, whereas the target compound maintains active supply.

Quantitative Differentiation Evidence


Hydrogen Bond Acceptor Spatial Orientation

The target compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol, with oxadiazole attachment at the pyridine 3-position, possesses 4 hydrogen bond acceptor sites (2 from the oxadiazole ring, 1 from the pyridine carbonyl, and 1 from the pyridine nitrogen) as computed by PubChem [1]. In contrast, its positional isomer 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239723-27-3) shares the same molecular formula (C10H9N3O2) and identical computed hydrogen bond acceptor count [2], yet the spatial vector of the oxadiazole ring relative to the pyridinone core is altered, which literature on related oxadiazole-pyridine series indicates can lead to differential binding at targets such as POLRMT [3].

H-Bond Acceptor Orientation
Class-level inference
Both isomers have 4 H-bond acceptors, but the 3-position vs 5-position oxadiazole linkage changes spatial vectors.
Identical count may mislead; orientation governs molecular recognition.
Based on PubChem computed properties; target-specific binding data not available.
Medicinal chemistry Structure-activity relationship Oxadiazole scaffold design

Cyclopropyl vs. Aryl Lipophilicity Profile

The target compound exhibits an XLogP3-AA value of 0.7 as computed by PubChem, reflecting the moderating effect of the cyclopropyl group on lipophilicity [1]. By comparison, a structurally related analog—3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol—is expected to have a significantly higher LogP due to the aromatic fluorophenyl substituent, based on the established contribution of a phenyl group (+1.5 to +2.0 LogP units) versus a cyclopropyl group (~+1.0 LogP unit) in fragment-based lipophilicity models [2]. The lower LogP of the target compound predicts superior aqueous solubility and a distinct pharmacokinetic profile compared to aryl-substituted analogs .

Cyclopropyl Lipophilicity
Class-level inference
XLogP3-AA = 0.7 (target)
Estimated ΔLogP ≈ +1.5 for 2-fluorophenyl analog
Supports aqueous solubility and distinct PK profile vs aryl analogs.
Comparator LogP is class-level fragment estimate; direct measurement pending.
Drug design Lipophilicity ADME properties

Commercial Availability and Supply Reliability

The target compound (CAS 1239755-03-3) is stocked and supplied by AKSci with a minimum purity specification of 95%, available in quantities from 1 mg ($39) to 20 mg ($89), with a lead time of 2-3 weeks . The positional isomer 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239723-27-3) is listed by the same supplier at an identical purity specification of 95% , but its stock status at other vendors (e.g., CymitQuimica) is described as 'ausgelaufen' (discontinued), indicating potential supply discontinuity for this comparator . This suggests that the 3-position isomer (target compound) may represent a more reliably sourced option for research programs requiring consistent material supply.

Commercial Supply Profile
Data to verify
95% purity, stocked by AKSci; 1 mg ($39) to 20 mg ($89)
Active stocking reduces project delay risk vs comparator.
Vendor status as of May 2026; verify lead times before ordering.
Chemical procurement Research supply chain Purity specification

Patent Family and Target Pathway Association

The 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol scaffold falls within the generic Markush structures of multiple patent families, including WO2025096660A1 (POLRMT inhibitors for cancer and metabolic disorders) [1], US9187437-B2 (substituted oxadiazole compounds) , and patent applications covering dual PD-1/PD-L1 and TIM-3 pathway inhibitors [2]. While specific IC50 or Ki values for the target compound against POLRMT are not disclosed in the public patent documents, comparator compounds within the same patent family (e.g., US20250066377 Examples 35 and 12) have reported POLRMT IC50 values of 200 nM and 900 nM respectively [3] [4]. The target compound's structural features—cyclopropyl at oxadiazole 3-position, pyridin-2-ol at 5-position—place it within a distinct sub-series relative to the exemplified compounds, and its inclusion in the Markush claims confirms its relevance to POLRMT-targeted drug discovery programs.

Patent Pathway Association
Class-level inference
Encompassed by POLRMT inhibitor patent (WO2025096660A1) and immuno-oncology patents.
Supports POLRMT-targeted research; compound-specific IC50 not disclosed.
Class-level patent scope; verify target engagement in relevant assays.
Mitochondrial RNA polymerase Cancer therapeutics Immuno-oncology

Recommended Application Scenarios


POLRMT Inhibitor Lead Optimization

The compound's structural placement within the WO2025096660A1 patent family [1] supports its use as a scaffold for POLRMT inhibitor medicinal chemistry programs. Its cyclopropyl substituent provides a compact, metabolically stable group that can serve as a reference point for SAR exploration, while the pyridin-2-ol tautomeric system offers a hydrogen bond donor/acceptor motif distinct from the pyridinone regioisomers [2]. Research teams investigating mitochondrial transcription inhibition in cancer or metabolic disease contexts should consider this compound as a core scaffold for analog synthesis and biological evaluation, particularly where low lipophilicity is desired (XLogP3-AA = 0.7) [3].

Agrochemical Discovery and Lead Generation

The oxadiazole-pyridine chemotype has documented applications in agrochemical patent literature, including compounds with fungicidal, herbicidal, and nematicidal activity [4] [5]. The target compound's cyclopropyl group is a privileged motif in crop protection chemistry due to its metabolic stability and favorable environmental fate profile. Procurement for agrochemical screening programs is supported by established synthetic accessibility (commercial availability at 95% purity) , enabling rapid hit expansion and field trial candidate identification.

Immuno-Oncology Pathway Probe Development

Patent disclosures indicate that 3-substituted 1,2,4-oxadiazole compounds are claimed as dual inhibitors of PD-1 and TIM-3 signaling pathways [6]. The target compound's inclusion within these patent families positions it as a potential probe molecule for studying immune checkpoint biology. Its low computed lipophilicity (LogP = 0.7) [3] predicts favorable solubility characteristics for cell-based assay development, distinguishing it from more lipophilic aryl-substituted analogs that may suffer from aggregation or nonspecific binding artifacts.

Physicochemical Reference Standard

As a commercially available compound with well-defined computed properties—molecular weight 203.20 g/mol, XLogP3-AA 0.7, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 2 rotatable bonds [3]—the target compound can serve as a physicochemical reference standard for designing fragment-like or lead-like oxadiazole-pyridine libraries. Its property profile falls within favorable drug-like or agrochemical-like space (MW < 250, LogP < 3), making it a suitable anchor point for library enumeration and diversity analysis.

Application
Selection Property
Validation Focus
POLRMT inhibitor lead optimization
Cyclopropyl-pyridinone scaffold
Target engagement and SAR exploration
Agrochemical discovery
Oxadiazole chemotype with metabolic stability
Fungicidal/herbicidal/nematicidal screening
Immuno-oncology pathway probe
Low computed lipophilicity profile
Cell-based assay compatibility and aggregation risk assessment
Physicochemical reference standard
Well-defined computed properties (MW
Library enumeration and diversity analysis
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